Cytotoxicity in H295R Adrenocortical Carcinoma Cells: Mitotane (o,p′-DDD) vs. Metabolites
Mitotane (o,p′-DDD) demonstrates markedly higher cytotoxicity against the H295R human adrenocortical carcinoma cell line compared to its principal inactive metabolite, o,p′-DDA, and is comparable to the active metabolite o,p′-DDE. The IC50 of o,p′-DDD is 32 μM, while o,p′-DDE has an IC50 of less than 1 μM, and o,p′-DDA has an IC50 of 292 μM [1]. This 9.1-fold difference in IC50 between mitotane and o,p′-DDA is critical for functional activity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 32 μM (o,p′-DDD) |
| Comparator Or Baseline | o,p′-DDE: <1 μM; o,p′-DDA: 292 μM |
| Quantified Difference | o,p′-DDD is 9.1-fold more potent than o,p′-DDA |
| Conditions | H295R human adrenocortical carcinoma cell line |
Why This Matters
This confirms that mitotane (o,p′-DDD) itself, rather than its inactive metabolite o,p′-DDA, is the essential cytotoxic agent, justifying its selection over the metabolite for functional studies or therapeutic applications.
- [1] S. Hahner, et al. RRM1 Gene expression affects metabolization and activity of mitotane in adrenocortical cancer cell lines. Endocrine Abstracts. 2012, 29, P563. View Source
